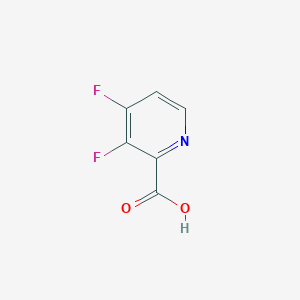

3,4-Difluoropyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluoropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include potassium fluoride (KF) and other nucleophiles.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation and Reduction: Products include carboxylates or alcohols derived from the carboxylic acid group.

Scientific Research Applications

3,4-Difluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoropyridine-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

- 2,3-Difluoropyridine-4-carboxylic acid

- 2,5-Difluoropyridine

- 3,5-Difluoropyridine

Comparison: 3,4-Difluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other fluorinated pyridines .

Biological Activity

3,4-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₄F₂N O₂

- Molecular Weight : 159.09 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms at the 3 and 4 positions on the pyridine ring enhances the compound's reactivity and biological activity compared to non-fluorinated analogs.

Biological Activity Overview

Research on this compound indicates several promising biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyridine carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against HeLa (cervical carcinoma) and A549 (lung cancer) cells, demonstrating significant cytotoxicity with varying LC50 values depending on the specific derivative used .

- Enzyme Inhibition : The compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to interact effectively with target sites, enhancing its potential as a therapeutic agent in conditions like cancer and metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, which can trigger cell death pathways.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.

Anticancer Activity Case Study

A study focused on the synthesis of rhenium(I) complexes with this compound as a ligand found that these complexes exhibited selective cytotoxicity against cancer cell lines. The LC50 values were recorded as follows:

| Cell Line | LC50 (μg/mL) | Selectivity Index |

|---|---|---|

| HeLa | 15.8 ± 4.9 | 0.570 |

| A549 | 20.9 ± 0.8 | 0.430 |

This data highlights the potential of fluorinated pyridine derivatives in targeted cancer therapies .

Enzyme Inhibition Study

Another study explored the inhibitory effects of this compound on metabolic enzymes relevant to drug metabolism. The compound demonstrated significant inhibition rates comparable to established inhibitors, suggesting its utility in drug design for enhancing pharmacokinetic profiles .

Applications

- Pharmaceutical Development : Due to its biological activity, this compound is being investigated as a scaffold for developing novel anticancer agents.

- Agrochemical Use : The compound's reactivity makes it suitable for use in developing herbicides or fungicides that target specific biological pathways in pests without affecting non-target species.

Properties

Molecular Formula |

C6H3F2NO2 |

|---|---|

Molecular Weight |

159.09 g/mol |

IUPAC Name |

3,4-difluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |

InChI Key |

RFBVUSHGJRICPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.